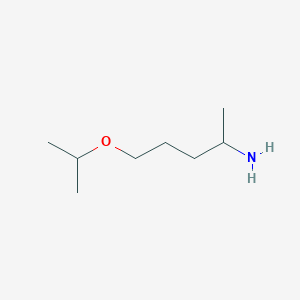
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isobutyl group and a methyl group attached to the triazole ring, along with an ethanamine side chain. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyl hydrazine with methyl isocyanate to form the triazole ring. The resulting intermediate is then reacted with ethylamine to introduce the ethanamine side chain. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to monitor the purity and composition of the final product.
化学反应分析
Types of Reactions
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazoles with various functional groups attached to the ring.
科学研究应用
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The isobutyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
1-(3-Isobutyl-1-methyl-1h-1,2,3-triazol-5-yl)ethan-1-amine: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with the ethanamine side chain attached at a different position on the triazole ring.
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a propanamine side chain instead of ethanamine.
Uniqueness
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its hydrophobic interactions, while the ethanamine side chain provides opportunities for further functionalization and derivatization.
属性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC 名称 |
1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]ethanamine |
InChI |
InChI=1S/C9H18N4/c1-6(2)5-8-11-9(7(3)10)13(4)12-8/h6-7H,5,10H2,1-4H3 |
InChI 键 |
LOMOWSRJWLFTEE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NN(C(=N1)C(C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)




![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)
